molecular formula C13H10N2O B14714074 3-Acridinol, 9-amino- CAS No. 23045-32-1

3-Acridinol, 9-amino-

Cat. No.: B14714074
CAS No.: 23045-32-1
M. Wt: 210.23 g/mol
InChI Key: VRPPSLVVOJJJPC-UHFFFAOYSA-N
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Description

3-Acridinol, 9-amino- is a derivative of acridine, a nitrogen-containing heterocyclic compound This compound is known for its unique chemical properties and biological activities

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production of 3-Acridinol, 9-amino- typically involves large-scale synthesis using the above methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Types of Reactions:

    Oxidation: 3-Acridinol, 9-amino- can undergo oxidation reactions, often resulting in the formation of quinone derivatives.

    Reduction: Reduction reactions can convert 3-Acridinol, 9-amino- into various reduced forms, depending on the reagents and conditions used.

    Substitution: This compound can participate in substitution reactions, where functional groups on the acridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products:

  • The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.

Mechanism of Action

The primary mechanism of action of 3-Acridinol, 9-amino- involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound also inhibits topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately cell death .

Properties

CAS No.

23045-32-1

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

9-aminoacridin-3-ol

InChI

InChI=1S/C13H10N2O/c14-13-9-3-1-2-4-11(9)15-12-7-8(16)5-6-10(12)13/h1-7,16H,(H2,14,15)

InChI Key

VRPPSLVVOJJJPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)O)N

Origin of Product

United States

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